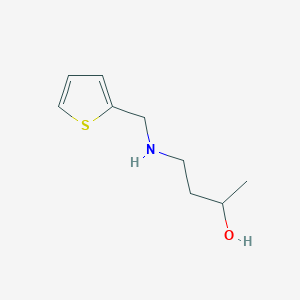![molecular formula C12H21IO B13331810 [(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
[(2-Iodocyclopentyl)oxy]cycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Iodocyclopentyl)oxy]cycloheptane is a chemical compound with the molecular formula C12H21IO It is characterized by the presence of an iodine atom attached to a cyclopentyl group, which is further connected to a cycloheptane ring through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopentyl)oxy]cycloheptane typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement. The reaction conditions for the cyclopropanation step include the use of bis(iodozincio)methane at low temperatures (around -20°C) to ensure the formation of the desired cyclopropane intermediates. The subsequent oxy-Cope rearrangement is facilitated by the presence of alkoxide groups, which help in the formation of the cycloheptane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
[(2-Iodocyclopentyl)oxy]cycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of cyclopentylcycloheptane.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium amide (NaNH2) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of cyclopentylcycloheptane.
Substitution: Formation of various substituted cyclopentylcycloheptane derivatives.
科学研究应用
[(2-Iodocyclopentyl)oxy]cycloheptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(2-Iodocyclopentyl)oxy]cycloheptane involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the cyclopentyl and cycloheptane rings provide a unique structural framework that can interact with various enzymes and receptors, potentially modulating their activity.
相似化合物的比较
Similar Compounds
Cyclopentylcycloheptane: Lacks the iodine atom and oxygen linkage, resulting in different chemical properties and reactivity.
Cycloheptylcyclopentane: Similar structure but with different ring connectivity, leading to variations in physical and chemical properties.
Iodocyclopentane: Contains an iodine atom but lacks the cycloheptane ring, resulting in different reactivity and applications.
Uniqueness
[(2-Iodocyclopentyl)oxy]cycloheptane is unique due to the presence of both cyclopentyl and cycloheptane rings connected through an oxygen atom, along with the iodine atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
属性
分子式 |
C12H21IO |
|---|---|
分子量 |
308.20 g/mol |
IUPAC 名称 |
(2-iodocyclopentyl)oxycycloheptane |
InChI |
InChI=1S/C12H21IO/c13-11-8-5-9-12(11)14-10-6-3-1-2-4-7-10/h10-12H,1-9H2 |
InChI 键 |
LZJCFCZARWSAMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)OC2CCCC2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13331731.png)
![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)
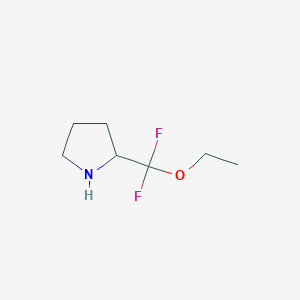
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331752.png)
![9-Oxa-2-thia-6-azaspiro[4.5]decane](/img/structure/B13331757.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13331770.png)
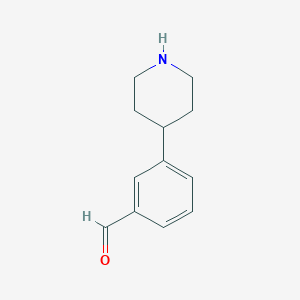
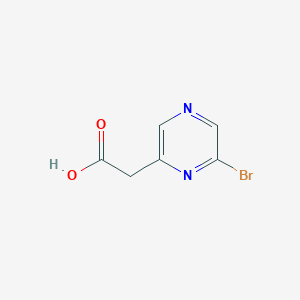
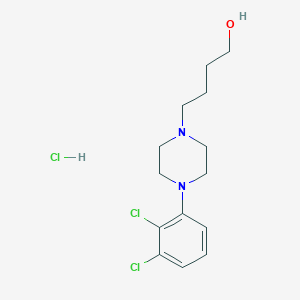
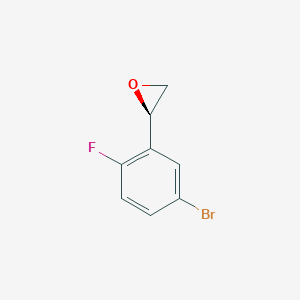
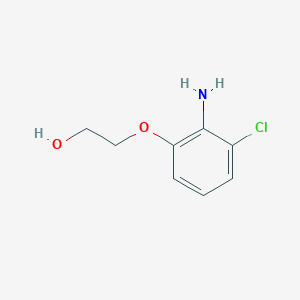
![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
